4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide
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Overview
Description
4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a hydrazinyl group attached to a benzenesulfonamide moiety, with a pyridin-3-yl substituent. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with pyridine-3-carboxaldehyde under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient production, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide exerts its effects is primarily through enzyme inhibition. The compound can bind to the active site of enzymes, such as carbonic anhydrase, and inhibit their activity. This binding is often facilitated by the hydrazinyl and sulfonamide groups, which interact with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(pyridin-3-yl)benzenesulfonamide
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide
- Pyrazolo[3,4-d]pyrimidin-4-ol derivatives
Uniqueness
4-Hydrazinyl-N-(pyridin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-hydrazinyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c12-14-9-3-5-11(6-4-9)18(16,17)15-10-2-1-7-13-8-10/h1-8,14-15H,12H2 |
InChI Key |
WIGPNRNASUCJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
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